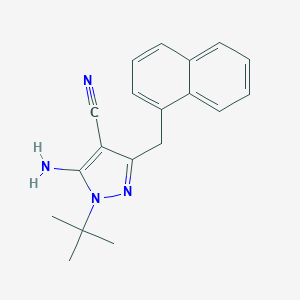

5-氨基-1-叔丁基-3-(1'-萘甲基)-4-氰基吡唑

描述

The compound 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole is part of a class of chemicals known for their potential in pharmacology and material science due to their unique structural features and chemical properties. This compound, like its analogs, has been explored for its ability to interact with various biological targets and its potential use in creating new materials with specific desired properties.

Synthesis Analysis

The synthesis of similar 1-arylpyrazoles involves strategic functionalization of the pyrazole core, often through reactions that introduce the naphthylmethyl and tert-butyl groups at specific positions on the pyrazole ring. A typical method includes the reaction of appropriate naphthylmethyl and tert-butyl precursors with a pyrazole derivative under conditions that promote the formation of the cyanopyrazole structure. The synthesis process is crucial for ensuring the correct placement of substituents, which directly impacts the compound's biological activity and chemical properties (Díaz et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives, including X-ray crystallography and NMR spectroscopy, reveals the spatial arrangement of atoms and substituents within the molecule. This structural information is essential for understanding the compound's reactivity and interaction with biological targets. Structural studies on similar compounds have shown that the nature of the substituents and their configuration can significantly affect the compound's properties and activity (Blake et al., 2003).

Chemical Reactions and Properties

5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole undergoes various chemical reactions, reflecting its reactivity towards electrophiles, nucleophiles, and other reagents. These reactions can be used to further modify the compound or to elucidate its structural and electronic characteristics. The presence of amino and cyano groups in the structure allows for reactions that can lead to the synthesis of more complex derivatives or enable the compound to act as a ligand in coordination chemistry (Smith et al., 2007).

科学研究应用

合成和衍生物形成

- 5-氨基-1-叔丁基-3-(1'-萘甲基)-4-氰基吡唑和相关化合物被用于在无溶剂条件和苯并三唑方法下合成各种杂环化合物,如吡唑吡啶类,(Abonía et al., 2004)。

- 该化合物已参与形成2-烷基-4-氨基-5-(叔丁基-NNO-偶氮氧基)-2H-1,2,3-三唑1-氧化物及其进一步转化为各种衍生物(Zelenov et al., 2014)。

化学合成技术

- 研究人员报道了合成4-氰基和5-氨基吡唑的新方法,突出了这类化合物的化学多样性(Toche et al., 2008)。

- 一项研究讨论了5-氨基四唑的酸催化烷基化,这个过程可能与5-氨基吡唑的合成和操作类似(Logvinov et al., 2010)。

在荧光增白剂中的应用

- 评估了5-氨基-1-叔丁基-3-(1'-萘甲基)-4-氰基吡唑衍生物作为荧光增白剂,展示了它们在材料科学中的潜力(Tagdiwala & Rangnekar, 2007)。

在摄影工业中的应用

- 该化合物已被用于合成吡唑并[1,5-b]1,2,4-三唑衍生物,这些衍生物作为摄影品红偶联剂具有价值(Blake et al., 2003)。

分子结构研究

- 对类似吡唑化合物的分子结构的研究有助于理解5-氨基-1-叔丁基-3-(1'-萘甲基)-4-氰基吡唑的化学行为(Trofimenko et al., 2001)。

创新合成方法

- 用于合成5-氨基-4-氰基吡唑的新方法,包括流动微波装置,表明与5-氨基-1-叔丁基-3-(1'-萘甲基)-4-氰基吡唑的合成相关的先进方法(Smith et al., 2007)。

抗菌剂的开发

- 关于氟喹啉作为抗菌剂的研究表明结构类似化合物的潜在生物医药应用(Bouzard et al., 1992)。

杀虫剂和GABA受体拮抗剂研究

- 关于4-烷基-1-苯基吡唑作为GABA受体拮抗剂和杀虫剂的研究揭示了潜在的药理学和农业应用(Sammelson et al., 2004)。

药用中间体

- 5-氨基吡唑及其衍生物的氰乙酰化表明它们在制药合成中的作用(Salaheldin, 2009)。

神经肽Y拮抗剂合成

- 神经肽Y拮抗剂的合成涉及化合物,如5-氨基-1-叔丁基-3-(1'-萘甲基)-4-氰基吡唑,表明其在开发治疗肥胖等疾病方面的相关性(Iida et al., 2005)。

有机化学探索

- 对1-叔丁基-3(5)-三氟甲基-1H-吡唑合成的比较研究提供了类似化合物的化学性质和反应的见解(Martins et al., 2012)。

抗菌和抗炎研究

- 类似于5-氨基-1-叔丁基-3-(1'-萘甲基)-4-氰基吡唑结构的取代吡嗪羧酰胺显示出抗分枝杆菌和抗真菌性能(Doležal et al., 2006)。

合成中的自由基环化

- 在氨基唑的氧化自由基环化中利用叔丁基过氧化物表明了创新的合成策略 (Gao et al., 2022)。

杂环化学的探索

- 合成和结构研究各种杂环化合物,包括5-(4-(叔丁基)苯基)-4-((R)氨基)-4H-1,2,4-三唑-3-硫醇,有助于更广泛地理解吡唑的化学行为 (Aksyonova-Seliuk et al., 2018)。

属性

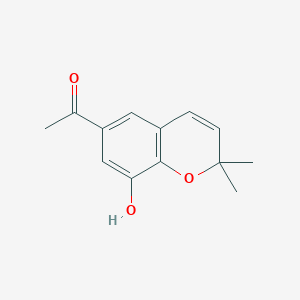

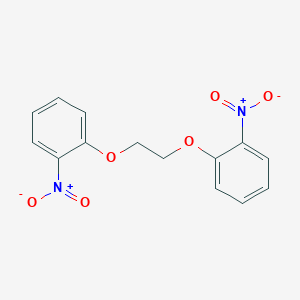

IUPAC Name |

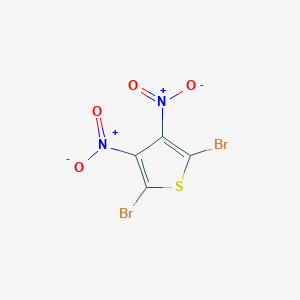

5-amino-1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-19(2,3)23-18(21)16(12-20)17(22-23)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYZXFGYSZASPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC3=CC=CC=C32)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407808 | |

| Record name | 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |

CAS RN |

221243-77-2 | |

| Record name | 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)